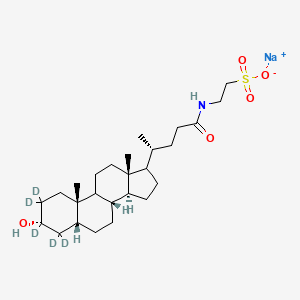

Taurolithocholic Acid-d5 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taurolithocholic Acid-d5 Sodium Salt is a deuterium labeled version of Taurolithocholic acid sodium salt . It is a potent cholestatic agent and a potent Ca2+ agonist . It is used in research as a stable isotope labelled analytical standard .

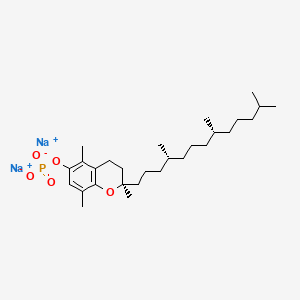

Molecular Structure Analysis

The molecular formula of this compound is C26H39D5NNaO5S . Its molecular weight is 510.72 . The specific structure details are not available in the search results.Scientific Research Applications

Role in Liver Disease and Bile Salt Transporters

Taurolithocholic Acid-d5 Sodium Salt is instrumental in studying the function and regulation of bile salt transporters, such as the Sodium-taurocholate Co-transporting Polypeptide (NTCP) and Bile Salt Export Pump (BSEP). These transporters are crucial for the enterohepatic circulation of bile salts and have emerged as promising drug targets for liver diseases. Understanding the structure, function, genetic variations, and regulation of NTCP and BSEP provides insights into their roles in hepatic disorders and the potential for new therapeutic approaches (Xiaoyang Lu et al., 2019).

Understanding Sodium and Cardiovascular Health

Research on dietary sodium, often in the form of sodium salts like this compound, highlights the complex role of sodium in cardiovascular health. Sodium intake is linked to hypertension and cardiovascular diseases, yet sodium salts like sodium chloride are essential for food safety and preservation. Studies suggest a nuanced approach to sodium reduction in food processing to balance health outcomes with food safety and quality requirements (P. Taormina, 2010).

Anticancer Properties

Taurolidine, related to taurolithocholic acid, demonstrates anticancer properties through various mechanisms, including apoptosis induction, angiogenesis inhibition, tumor adherence reduction, and immune regulation after surgical trauma. Despite its widespread use as an antimicrobial agent, the potential of taurolidine in cancer therapy is underexplored, highlighting the need for further clinical studies to assess its efficacy as a chemotherapeutic agent (P. Neary et al., 2010).

Bile Acid Diarrhoea and Malabsorption

Research challenges current views on bile acid diarrhoea (BAD) and malabsorption, with this compound playing a role in diagnosing and understanding this condition. Despite previous recommendations limiting its use to research settings, new evidence suggests the importance of re-evaluating diagnostic tools like tauroselcholic acid for BAD, indicating a potential underdiagnosis of this disorder and underscoring the need for accurate diagnostic and treatment strategies (M. Kurien et al., 2017).

Mechanism of Action

Target of Action

Taurolithocholic Acid-d5 Sodium Salt, also known as this compound (Major), is a potent cholestatic agent and a potent Ca2+ agonist . This means that its primary targets are the calcium channels in the body .

Mode of Action

The compound interacts with its targets, the calcium channels, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound initiates a response in the calcium channels, leading to changes in the body’s calcium levels .

Biochemical Pathways

The compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell growth . By acting as a Ca2+ agonist, this compound can influence these processes .

Pharmacokinetics

It is known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its role as a Ca2+ agonist . By influencing calcium signaling, the compound can affect a wide range of cellular processes, including cell growth and neurotransmitter release .

Biochemical Analysis

Biochemical Properties

Taurolithocholic Acid-d5 Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to modulate protein kinase C in isolated rat hepatocytes . It is also a potent Ca2+ agonist, indicating that it may interact with calcium channels or other calcium-binding proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to exert cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets . This suggests that it influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-SDXLJUFPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676148 |

Source

|

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265476-97-8 |

Source

|

| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)

![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)